2-Methyl-5-(trimethylsilyl)thiazole
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Overview
Description
2-Methyl-5-(trimethylsilyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the 2-position and a trimethylsilyl group at the 5-position. Thiazoles are known for their aromaticity and are found in various biologically active molecules, including vitamins and drugs .
Preparation Methods
The synthesis of 2-Methyl-5-(trimethylsilyl)thiazole can be achieved through several routes. One common method involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of a base such as KOH, which provides 4-methylthio-5-acylthiazoles . Another approach involves the reaction of thiazole with n-butyllithium (n-BuLi) followed by the addition of trimethylsilyl chloride (TMSCl) to introduce the trimethylsilyl group .
Chemical Reactions Analysis
2-Methyl-5-(trimethylsilyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position due to the electron-donating effect of the trimethylsilyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like alkyl halides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazoles .
Scientific Research Applications
2-Methyl-5-(trimethylsilyl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trimethylsilyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems, leading to diverse physiological effects .
Comparison with Similar Compounds
2-Methyl-5-(trimethylsilyl)thiazole can be compared with other thiazole derivatives such as:
2-Methylthiazole: Lacks the trimethylsilyl group, resulting in different reactivity and biological activity.
5-Trimethylsilylthiazole: Similar structure but without the methyl group at the 2-position, affecting its chemical properties.
Thiazole: The parent compound, which serves as a basis for various substituted thiazoles.
Properties
Molecular Formula |
C7H13NSSi |
---|---|
Molecular Weight |
171.34 g/mol |
IUPAC Name |
trimethyl-(2-methyl-1,3-thiazol-5-yl)silane |
InChI |
InChI=1S/C7H13NSSi/c1-6-8-5-7(9-6)10(2,3)4/h5H,1-4H3 |
InChI Key |
IUQHVTBAGLMFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)[Si](C)(C)C |
Origin of Product |
United States |
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